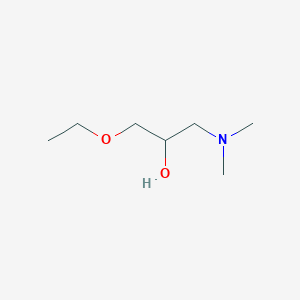

1-(Dimethylamino)-3-ethoxypropan-2-ol

説明

1-(Dimethylamino)-3-ethoxypropan-2-ol is a tertiary amino alcohol characterized by a dimethylamino group (-N(CH₃)₂) at position 1 and an ethoxy group (-OCH₂CH₃) at position 3 on a propan-2-ol backbone. This compound is structurally versatile, with applications in pharmaceuticals, agrochemicals, and fragrance synthesis due to its polar and amphiphilic nature. Its physicochemical properties, such as polarity, solubility, and reactivity, are influenced by the electronic effects of the dimethylamino and ethoxy groups .

特性

分子式 |

C7H17NO2 |

|---|---|

分子量 |

147.22 g/mol |

IUPAC名 |

1-(dimethylamino)-3-ethoxypropan-2-ol |

InChI |

InChI=1S/C7H17NO2/c1-4-10-6-7(9)5-8(2)3/h7,9H,4-6H2,1-3H3 |

InChIキー |

ZFLHULGZXVBRNR-UHFFFAOYSA-N |

正規SMILES |

CCOCC(CN(C)C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-(Dimethylamino)-3-ethoxypropan-2-ol can be synthesized through several methods. One common method involves the reaction of 3-chloro-1-propanol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group. The resulting intermediate is then reacted with ethanol to introduce the ethoxy group, yielding the final product.

Industrial Production Methods

In industrial settings, the production of 1-(Dimethylamino)-3-ethoxypropan-2-ol often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

化学反応の分析

Types of Reactions

1-(Dimethylamino)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(Dimethylamino)-3-ethoxypropan-2-one.

Reduction: The compound can be reduced to form 1-(Dimethylamino)-3-ethoxypropan-2-amine.

Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 1-(Dimethylamino)-3-ethoxypropan-2-one

Reduction: 1-(Dimethylamino)-3-ethoxypropan-2-amine

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

1-(Dimethylamino)-3-ethoxypropan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.

作用機序

The mechanism of action of 1-(Dimethylamino)-3-ethoxypropan-2-ol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. In chemical reactions, the compound’s functional groups participate in various transformations, such as nucleophilic substitution or oxidation-reduction reactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Amino/Alkoxy Groups

2-(Dimethylamino)-1-propanol

- Structure: Dimethylamino group at position 2, hydroxyl group at position 1.

- Key Differences : The absence of an ethoxy group reduces lipophilicity compared to the target compound.

- Properties : Higher polarity due to the hydroxyl group, leading to lower Rf values in chromatographic analyses. Commonly used as a surfactant or catalyst .

3-(Dimethylamino)-1-propanol

- Structure: Dimethylamino group at position 3, hydroxyl group at position 1.

- Key Differences : The reversed positions of functional groups alter hydrogen-bonding capacity and solubility.

- Properties : Lower boiling point (~226°C) compared to ethoxy-containing derivatives due to reduced molecular weight and weaker intermolecular forces .

1-(Diethylamino)-3-ethoxypropan-2-ol

- Structure: Diethylamino (-N(CH₂CH₃)₂) instead of dimethylamino.

- Key Differences : Increased steric bulk and lipophilicity from the ethyl groups.

- Properties : Higher molar mass (159.27 g/mol) and lower polarity, as evidenced by a higher Rf in thin-layer chromatography (TLC) compared to hydroxyl-containing analogues .

1-(2-Nitroimidazol-1-yl)-3-ethoxypropan-2-ol (Ro07-0913)

Physicochemical Properties

Table 1: Comparative Physical Properties

*Rf values estimated using silica gel TLC (ethyl acetate/hexane, 3:7 v/v).

Key Observations:

- Polarity: The ethoxy group in 1-(Dimethylamino)-3-ethoxypropan-2-ol increases lipophilicity compared to hydroxylated analogues (e.g., 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol with Rf 0.29) .

- Thermal Stability: Diethylamino derivatives exhibit higher flash points (~73–75°C) due to reduced volatility compared to dimethylamino counterparts .

生物活性

1-(Dimethylamino)-3-ethoxypropan-2-ol is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure allows for potential applications in drug development, especially concerning cellular uptake and modulation of biological pathways.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a dimethylamino group and an ethoxypropanol moiety, which are critical for its biological activity.

1-(Dimethylamino)-3-ethoxypropan-2-ol is believed to enhance cellular uptake of therapeutic agents, particularly oligonucleotides. The compound's ability to interact with cellular membranes suggests it may facilitate the transport of larger, negatively charged molecules across lipid bilayers. This is particularly beneficial in overcoming the challenges associated with oligonucleotide therapeutics, which often suffer from poor cellular penetration due to their polyanionic nature .

Cellular Uptake Enhancement

Research indicates that compounds with similar structures to 1-(Dimethylamino)-3-ethoxypropan-2-ol can significantly improve the cellular uptake of oligonucleotides. A study demonstrated that modifications to oligonucleotide structures led to enhanced serum stability and increased intracellular delivery, attributed to the presence of dimethylamino groups .

Cytotoxicity

Preliminary evaluations have shown that 1-(Dimethylamino)-3-ethoxypropan-2-ol exhibits low cytotoxicity levels. This characteristic is crucial for its application in therapeutic settings, where minimizing adverse effects is paramount .

Study on Oligonucleotide Delivery

In a study focused on self-neutralizing oligonucleotides, researchers modified oligonucleotides with various chemical groups, including those similar to 1-(Dimethylamino)-3-ethoxypropan-2-ol. The results indicated that these modifications preserved hybridization properties while improving cellular uptake and reducing cytotoxicity. This suggests that compounds like 1-(Dimethylamino)-3-ethoxypropan-2-ol could serve as effective carriers for nucleic acid-based therapies .

Pharmacological Applications

Another investigation explored the pharmacological potential of compounds with similar functional groups in modulating kinase activity. The findings revealed that such compounds could effectively inhibit specific kinase pathways associated with cancer progression, highlighting the therapeutic promise of 1-(Dimethylamino)-3-ethoxypropan-2-ol in oncology .

Data Summary

| Property | Finding |

|---|---|

| Molecular Formula | C₇H₁₇N₁O₂ |

| Cellular Uptake | Enhanced via modifications similar to this compound |

| Cytotoxicity | Low |

| Potential Applications | Oligonucleotide delivery, kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。